molecular formula C16H16O3 B8656322 3-Hydroxy-2-methoxy-1,2-diphenylpropan-1-one CAS No. 29598-63-8

3-Hydroxy-2-methoxy-1,2-diphenylpropan-1-one

Cat. No. B8656322
M. Wt: 256.30 g/mol
InChI Key: DDLXBFDBKPCGQK-UHFFFAOYSA-N
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Patent
US07253131B2

Procedure details

Potassium hydroxide 0.4 g was dissolved in ethanol 5 mL and dimethyl sulfoxide 200 mL was further added to obtain a solution. Benzoin methyl ether 30 g (0.13 mol) was dissolved in the solution and paraformaldehyde 5 g (0.16 mol) was added and reacted at 40° C. for 3 hours under nitrogen current. After that, the reaction product was cooled to a room temperature and neutralized with a dilute hydrochloric acid and then saturated salt water 120 mL was added. The solution was extracted by ethyl acetate and the extracted liquid was washed with saturated salt water three times. The washed product was dried and concentrated by anhydrous magnesium sulfate and recrystallized by diethyl ether. α-methylol benzoin methyl ether (MBME) was obtained in such a manner.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].[CH3:3][O:4][CH:5]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:20]=O.Cl>C(O)C.O.CS(C)=O>[CH3:3][O:4][C:5]([CH2:20][OH:1])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
COC(C(C1=CC=CC=C1)=O)C1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a solution
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
reacted at 40° C. for 3 hours under nitrogen current
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted by ethyl acetate
WASH
Type
WASH
Details
the extracted liquid was washed with saturated salt water three times
CUSTOM
Type
CUSTOM
Details
The washed product was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
recrystallized by diethyl ether

Outcomes

Product
Name
Type
product
Smiles
COC(C(C1=CC=CC=C1)=O)(C1=CC=CC=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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